Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18314294
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3NO2S |
|---|---|
| Molecular Weight | 287.26 g/mol |
| IUPAC Name | ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3 |
| Standard InChI Key | ISQLFGKUAHAEDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate (CAS No. 132089-37-3) possesses the molecular formula C₁₂H₈F₃NO₂S and a molecular weight of 287.26 g/mol. The compound’s structure integrates a thiazole ring substituted at the 2-position with a 3,4,5-trifluorophenyl group and at the 4-position with an ethyl carboxylate moiety. The trifluorophenyl group contributes to its lipophilicity and metabolic stability, while the ester group enhances solubility in organic solvents .
Key Structural Features:
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Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π interactions and hydrogen bonding with biological targets.
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Trifluorophenyl Group: Introduces electron-withdrawing effects, stabilizing the molecule against oxidative degradation.
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Ethyl Carboxylate: Serves as a leaving group in nucleophilic substitution reactions, facilitating derivatization.
A comparative analysis with the methyl ester analog (C₁₁H₆F₃NO₂S, MW 273.23 g/mol) reveals that the ethyl group marginally increases molecular weight without significantly altering polarity .
Synthesis and Manufacturing
The synthesis of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate typically involves a nucleophilic aromatic substitution reaction.
Synthetic Pathway:
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Starting Materials: 3,4,5-Trifluoroaniline and ethyl 2-bromo-thiazole-4-carboxylate.
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Reaction Conditions:
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Mechanism: The amine group of 3,4,5-trifluoroaniline displaces the bromide on the thiazole ring, forming a carbon-nitrogen bond.
Yield: Reported yields range from 65% to 78%, depending on solvent purity and reaction time.
Chemical Reactivity and Derivatives
The compound undergoes three primary reaction types:
Oxidation
Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the thiazole ring, yielding sulfoxides or sulfones. These products exhibit altered electronic profiles, potentially enhancing binding to hydrophobic enzyme pockets.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ethyl carboxylate to a hydroxymethyl group, producing 2-(3,4,5-Trifluorophenyl)thiazole-4-methanol. This derivative is pivotal in prodrug design.
Substitution
Electrophilic aromatic substitution at the thiazole ring’s 5-position introduces halogens or nitro groups, diversifying functionality. For example, chlorination with POCl₃ generates a chloro-substituted analog with increased antimicrobial potency.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate that Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate inhibits the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values below 10 µM. Mechanistic investigations suggest:
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G1/S Cell Cycle Arrest: Downregulation of cyclin-dependent kinases (CDK4/6).
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage.
Antimicrobial and Antifungal Effects
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The trifluorophenyl group disrupts microbial membrane integrity, while the thiazole ring inhibits DNA gyrase.
Research Findings in Anticancer Applications
A 2024 study screened thiazole derivatives against 60 cancer cell lines, identifying Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate as a top candidate for colorectal cancer therapy. Key findings include:
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Synergy with Cisplatin: Combined treatment reduced cisplatin resistance in A549 lung cancer cells.
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Tumor Regression in Vivo: Oral administration (50 mg/kg/day) suppressed tumor growth by 62% in murine models.
Comparative Analysis with Structural Analogs
| Property | Ethyl Ester (C₁₂H₈F₃NO₂S) | Methyl Ester (C₁₁H₆F₃NO₂S) |
|---|---|---|
| Molecular Weight | 287.26 g/mol | 273.23 g/mol |
| LogP (Lipophilicity) | 2.8 | 2.5 |
| Anticancer IC₅₀ (MCF-7) | 9.2 µM | 12.4 µM |
The ethyl ester’s higher lipophilicity correlates with improved membrane permeability and potency .
Data Tables
Table 1: Molecular and Biological Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃NO₂S |
| Molecular Weight | 287.26 g/mol |
| CAS Number | 132089-37-3 |
| Anticancer Activity | IC₅₀ < 10 µM |
| Antimicrobial Activity | MIC 8–16 µg/mL |
Table 2: Synthetic Conditions Comparison
| Condition | Ethyl Ester Synthesis | Methyl Ester Synthesis |
|---|---|---|
| Solvent | DMF | THF |
| Temperature | 80°C | 70°C |
| Yield | 75% | 68% |
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